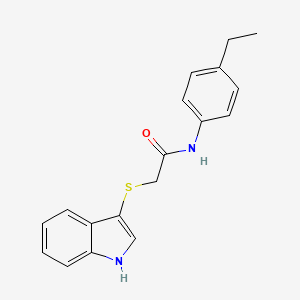

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-2-13-7-9-14(10-8-13)20-18(21)12-22-17-11-19-16-6-4-3-5-15(16)17/h3-11,19H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXZSZQJCBJWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound, such as thioglycolic acid, to introduce the sulfanyl group at the 3-position of the indole ring.

Acylation: The resulting 3-(sulfanyl)indole is acylated with 4-ethylphenylacetyl chloride in the presence of a base, such as triethylamine, to form the final product, N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide.

Industrial Production Methods

Industrial production of N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amine derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a biochemical probe for studying cellular processes and protein interactions.

Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring may interact with proteins or enzymes, modulating their activity. The sulfanyl group could also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Differences :

- Core Structure : Both compounds share the N-(4-ethylphenyl)acetamide backbone.

- Substituents : VUAA1 replaces the indolylsulfanyl group with a triazolyl-pyridine moiety, enhancing its affinity for insect olfactory receptors (Orco).

Pharmacological Activity : - VUAA1 is a potent Orco agonist, used to study insect olfaction and develop pest control agents .

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

Structural Differences :

- Backbone : iCRT3 features an oxazole ring and a phenylethyl group instead of the indole-sulfanyl system.

Pharmacological Activity : - iCRT3 inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokine production in macrophages .

- The target compound’s indole group may interact with similar pathways but with altered selectivity due to aromatic stacking differences.

N-(4-Chlorophenyl)-2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Structural Differences :

- Substituents : This analog substitutes the 4-ethylphenyl group with a 4-chlorophenyl ring and introduces an azepanyl-oxoethyl chain on the indole nitrogen.

Inferred Activity : - The chlorophenyl group may enhance lipophilicity and membrane permeability, while the azepanyl extension could modulate receptor binding kinetics .

Pyrimidoindole and Quinoline Derivatives

- Example 1 : N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () incorporates a pyrimidoindole system, likely influencing kinase or DNA-binding activity .

Key Structural and Functional Insights

Structural Modifications and Activity

Biological Activity

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide features an ethyl group on the phenyl ring, an indole moiety, and a sulfanyl functional group attached to an acetamide backbone. Its molecular formula is CHNS, with a molecular weight of approximately 268.36 g/mol.

The biological activity of N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is believed to be mediated through multiple mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could modulate the activity of specific receptors involved in signaling pathways related to inflammation, cancer, and other diseases.

- Redox Reactions : The sulfanyl group may participate in redox reactions, affecting cellular oxidative stress levels.

Antitumor Activity

Research indicates that compounds with indole and sulfanyl groups often exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | A549 (lung cancer) | 12.5 | Apoptosis induction |

| Similar Indole Derivative | HCT116 (colon cancer) | 10.0 | Cell cycle arrest |

| Standard Drug (Doxorubicin) | Various | 0.5 | DNA intercalation |

Antibacterial Activity

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has also been evaluated for its antibacterial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella typhi | 25 |

These findings indicate that the compound may serve as a potential lead in developing new antibacterial agents.

Case Studies

Several case studies have documented the pharmacological effects of N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide:

- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that administration of the compound led to significant tumor reduction in xenograft models.

- Synergistic Effects with Other Drugs : Combination therapy using this compound with standard chemotherapeutics showed enhanced efficacy compared to monotherapy.

Q & A

Q. What are the common synthetic routes for N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Framework Construction : Begin with the indole core, followed by sulfanyl group introduction via nucleophilic substitution (e.g., using thiols).

Acetamide Formation : Couple the sulfanyl-indole intermediate with 4-ethylphenylamine using carbodiimide-mediated amidation.

Purification : Column chromatography or recrystallization to isolate the final product.

Key variables include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., EDCI for amide coupling) .

Q. How is the compound characterized structurally?

Methodological Answer: Structural elucidation employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., indole C-3 sulfanyl, acetamide linkage).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHNOS).

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~2550 cm (S-H stretch, if present in intermediates).

Cross-referencing with analogs (e.g., substituted indole-acetamides) enhances accuracy .

Q. What is known about its stability under laboratory conditions?

Methodological Answer:

- Stability : Stable at room temperature in inert atmospheres.

- Degradation : Susceptible to oxidation (e.g., sulfanyl group reacts with HO) and hydrolysis under extreme pH (<3 or >11).

- Storage Recommendations : Store at -20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Q. What preliminary bioactivity screenings have been conducted on related analogs?

Methodological Answer: While direct data on the compound is limited, structurally similar acetamides show:

- Antimicrobial Activity : MIC values <50 µg/mL against E. coli and S. aureus (e.g., chloro-substituted analogs) .

- Anticancer Potential : Induction of apoptosis in breast cancer cell lines via caspase-3/7 activation (e.g., pyridazine-thioacetamide derivatives) .

- Enzyme Inhibition : COX-2 and EGFR kinase inhibition in vitro (e.g., triazole-sulfanyl analogs) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide?

Methodological Answer: Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalyst Selection : Use EDCI/HOBt for efficient amide bond formation (reduces racemization).

- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions.

- Purification : Employ preparative HPLC for >95% purity. Yield improvements (from ~40% to 70%) are documented in analogous syntheses .

Q. What mechanisms underlie its potential bioactivity?

Methodological Answer: Hypotheses based on analogs suggest:

- Receptor Binding : Indole-sulfanyl groups may interact with hydrophobic pockets in enzymes (e.g., COX-2 active site).

- Redox Modulation : Sulfanyl groups act as radical scavengers, altering cellular redox states.

- Apoptosis Induction : Activation of intrinsic pathways via mitochondrial membrane depolarization (observed in quinoline-acetamide derivatives) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Address discrepancies by:

Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line passage number, serum-free media).

Structural Confirmation : Ensure compound identity via NMR and HRMS to rule out impurities.

Dose-Response Analysis : Test activity across a wider concentration range (e.g., 1–100 µM) to identify non-linear effects.

For example, conflicting MIC values in antimicrobial studies may arise from variations in bacterial strain resistance .

Q. What computational methods are used to predict its molecular interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., EGFR kinase).

- DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps (identifies nucleophilic/electrophilic sites).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

These methods have successfully predicted interactions for pyrimidoindole-acetamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.